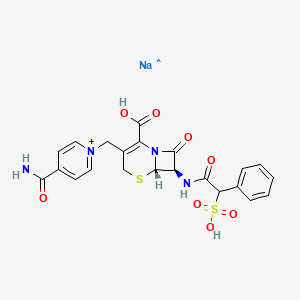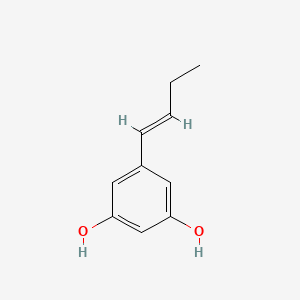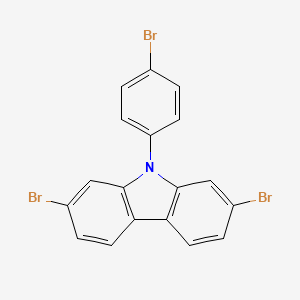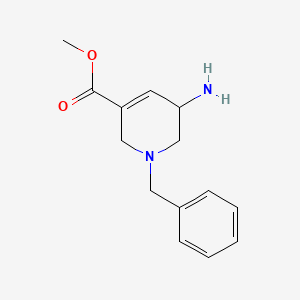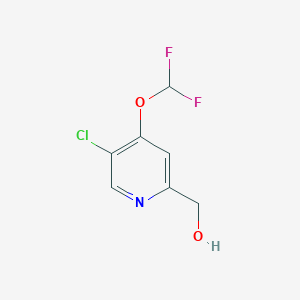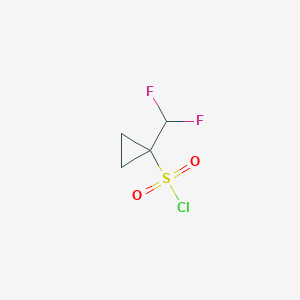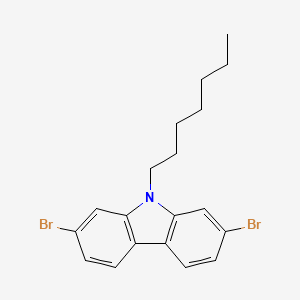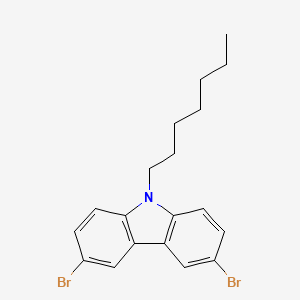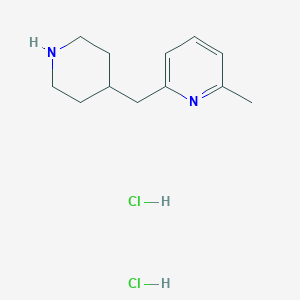
2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride
Overview
Description
“2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride” is a heterocyclic compound with a molecular formula of C13H20Cl2N2. It is also known as M4MP. The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H . This indicates that the compound has a pyridine ring with a methyl group at the 2-position and a piperidin-4-ylmethyl group at the 6-position. The compound also has two chloride ions, as indicated by the dihydrochloride in its name. Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.18 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemistry
Synthesis and Chemical Reactions : This compound is used in the synthesis of various chemical structures. For example, it has been utilized in the synthesis of lafutidine intermediates, involving chlorination and condensation processes (Shen Li, 2012). Additionally, it plays a role in the formation of 4H-pyrano[3,2-c]pyridines, exhibiting diverse reactions with benzylidenemalononitriles and other compounds (R. Mekheimer, N. Mohamed, K. Sadek, 1997).
Structural Applications : The compound's derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular configurations and interactions (N. Ullah, M. Altaf, 2014).
Biological and Pharmacological Research
Neurological Research : Research has shown that certain piperidine derivatives, structurally related to this compound, can cause Parkinson-like neurologic deficits in primates, indicating its potential impact on neurological studies (D. Wilkening, V. G. Vernier, L. Arthaud et al., 1986).
Cancer Research : Some derivatives have been studied for their potential in cancer treatment. For instance, flumatinib, an antineoplastic tyrosine kinase inhibitor, has been explored for its metabolism and efficacy in chronic myelogenous leukemia patients, which is closely related to the structural makeup of the original compound (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Antiproliferative Activity : Studies have also focused on the synthesis of certain derivatives to investigate their antiproliferative effects against human cancer cell lines, highlighting the compound's relevance in oncological research (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-6-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-12(14-10)9-11-5-7-13-8-6-11;;/h2-4,11,13H,5-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDIEYQHHFEYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



